4-(5-Methylpyridin-2-yl)aniline
Overview
Description
4-(5-Methylpyridin-2-yl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a pyridine ring substituted with a methyl group at the 5-position and an aniline group at the 4-position. The molecular formula of this compound is C12H12N2, and it has a molecular weight of 184.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylpyridin-2-yl)aniline can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 5-methyl-2-chloropyridine with aniline under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylpyridin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce halogenated or nitrated compounds .
Scientific Research Applications
4-(5-Methylpyridin-2-yl)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(5-Methylpyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(5-Methylpyridin-2-yl)aniline: Similar structure but with the aniline group at a different position.
4-(5-Methylpyridin-3-yl)aniline: Similar structure but with the methyl group at a different position.
4-(5-Ethylpyridin-2-yl)aniline: Similar structure but with an ethyl group instead of a methyl group
Uniqueness
4-(5-Methylpyridin-2-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl group and the aniline group at specific positions on the pyridine ring can result in distinct properties compared to other similar compounds .
Biological Activity
Overview
4-(5-Methylpyridin-2-yl)aniline, an aromatic amine with the molecular formula C₁₂H₁₂N₂, is gaining attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This compound features a pyridine ring substituted with a methyl group at the 5-position and an aniline group at the 4-position, which contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions. A common method is the reaction of 5-methyl-2-chloropyridine with aniline under basic conditions, often using sodium hydroxide or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in cell culture models. The compound appears to inhibit key signaling pathways involved in inflammation, including NF-kB and MAPK pathways.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory responses or microbial metabolism. Further studies are needed to elucidate the precise molecular mechanisms and pathways affected by this compound.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results demonstrated that the compound significantly inhibited bacterial growth compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
- Investigation of Anti-inflammatory Properties : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels, indicating its potential utility in treating inflammatory diseases.
Research Findings
Recent literature highlights the ongoing research into the pharmacological applications of this compound:
- Potential Therapeutic Applications : Researchers are exploring its use as a therapeutic agent for conditions such as bacterial infections and chronic inflammatory diseases.
- Comparison with Similar Compounds : The compound's biological activity is compared with structurally similar compounds, revealing unique properties that may enhance its therapeutic profile .
Properties
IUPAC Name |
4-(5-methylpyridin-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10/h2-8H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYGIPFBOIQFDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292254 | |
Record name | 4-(5-Methyl-2-pyridinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187163-29-6 | |
Record name | 4-(5-Methyl-2-pyridinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-Methyl-2-pyridinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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